molecular formula C12H9Cl2F6NO B11523336 N-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide

N-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide

Cat. No.: B11523336
M. Wt: 368.10 g/mol
InChI Key: GAQTXONIXHUVEY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide is a synthetic organic compound characterized by the presence of dichlorophenyl and bis(trifluoromethyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide typically involves the reaction of 3,4-dichloroaniline with 2,2-bis(trifluoromethyl)butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenyl N-(3-(trifluoromethyl)phenyl)carbamate: This compound shares structural similarities with N-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide and is used in similar applications.

    N-(4-Chloro-3-(trifluoromethyl)phenyl)-N’-(3,4-dichlorophenyl)urea:

Uniqueness

This compound is unique due to its specific combination of dichlorophenyl and bis(trifluoromethyl) groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H9Cl2F6NO

Molecular Weight

368.10 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2-bis(trifluoromethyl)butanamide

InChI

InChI=1S/C12H9Cl2F6NO/c1-2-10(11(15,16)17,12(18,19)20)9(22)21-6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3,(H,21,22)

InChI Key

GAQTXONIXHUVEY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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